6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound with potential pharmaceutical applications. It is classified within the group of small molecules that act as agonists for peroxisome proliferator-activated receptor delta (PPARδ), which plays a significant role in regulating lipid metabolism and inflammation. This compound was developed by GlaxoSmithKline and has shown promise in various biological studies, particularly in the context of metabolic disorders and cancer treatment.
The synthesis of 6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves several steps:
The molecular formula for 6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is , with a molecular weight of approximately 329.36 g/mol. The structure features multiple functional groups including a piperidine ring, a pyrimidine moiety, and a benzothiazole core.
6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole primarily involves its interaction with PPARδ receptors. Upon binding to these receptors, it modulates gene expression related to lipid metabolism and inflammation pathways:
The compound is typically characterized as a white to off-white powder. Specific physical properties such as solubility have not been extensively documented but are critical for formulation development.
Key chemical properties include:
6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has potential applications across various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3